![molecular formula C7H4INS B1592812 6-Iodobenzo[d]thiazole CAS No. 654070-00-5](/img/structure/B1592812.png)

6-Iodobenzo[d]thiazole

Overview

Description

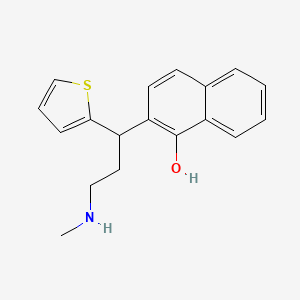

6-Iodobenzo[d]thiazole is a chemical compound with the molecular formula C7H5INS. It has a molecular weight of 262.09 . It is a solid substance that is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5INS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4,10H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature .Scientific Research Applications

1. Thiazole Derivatives in Medicinal Chemistry

- Thiazole, including 6-Iodobenzo[d]thiazole, is significant in medicinal chemistry due to its presence in many natural and synthetic compounds with therapeutic importance. It's a core scaffold in several drugs with antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid activities. This heterocycle is also part of the penicillin nucleus and has applications in cancer treatment, as well as in the development of vulcanizing accelerators and photographic sensitizers (Chhabria et al., 2016).

2. Synthesis and Chemical Properties

- Research has focused on the synthesis of imidazo[2,1-b]thiazoles, including those substituted at the 6-position, through methods like Pd/Cu-mediated Sonogashira coupling in water. This highlights the chemical versatility and potential for creating a variety of derivatives with different properties (Kamali et al., 2009).

3. Applications in Antibacterial and Antifungal Agents

- Thiazole derivatives, including benzothiazole, have been studied for their antibacterial and antifungal properties. This makes them a valuable asset in the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance (Borcea et al., 2021).

4. Use in Photographic Sensitizers and Industry

- The thiazole heterocycles, including derivatives of benzothiazole, are used in various industrial applications such as rubber vulcanization accelerators, photographic sensitizers, and fungicides. Their versatility in industrial applications is notable (Jain & Agarwal, 1982).

5. Role in Drug Synthesis and Design

- Thiazole and bisthiazole derivatives are key in drug design, offering potential platforms for the synthesis of various bioactive compounds. This includes the design of inhibitors targeting specific enzymes related to diseases like Alzheimer's (Foucourt et al., 2014).

6. Biological Degradation of Thiazole Derivatives

- Some thiazole derivatives, such as thiabendazole, have been studied for microbial degradation. This is important for understanding the environmental impact and biodegradability of thiazole-based compounds, particularly those used in agricultural and industrial contexts (Perruchon et al., 2017).

7. Potential in Central Nervous System (CNS) Therapeutics

- Thiazole derivatives have shown promise in the development of CNS active agents. Their structural diversity and ability to interact with various CNS targets make them candidates for treating neurological disorders (Mishra et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives, to which 6-iodobenzo[d]thiazole belongs, have been reported to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole compounds generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying hückel’s rule . This interaction can lead to various changes depending on the specific target and the nature of the thiazole derivative.

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely and are dependent on the specific biological activity of the thiazole derivative.

Pharmacokinetics

It has been suggested that thiazole derivatives generally have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of this compound.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the effects of this compound’s action could be wide-ranging and dependent on the specific biological context.

properties

IUPAC Name |

6-iodo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICZKYFUJVAZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626898 | |

| Record name | 6-Iodo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

654070-00-5 | |

| Record name | 6-Iodo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)